

Application Notes: Synthesis and Applications of 1-Methylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylimidazolidine-2,4,5-trione**

Cat. No.: **B1196877**

[Get Quote](#)

Introduction

1-Methylimidazolidine-2,4,5-trione, also known as N-methylparabanic acid, is a heterocyclic organic compound belonging to the imidazolidine class.^[1] Derivatives of imidazolidine-2,4,5-trione are of significant interest to the scientific community due to their diverse biological activities. These compounds serve as valuable scaffolds in medicinal chemistry and drug development.

Key Applications

N-substituted derivatives of parabanic acid have been explored for various therapeutic applications, including:

- Enzyme Inhibition: They have been identified as inhibitors of enzymes such as pyruvate carboxylase and tyrosyl-DNA phosphodiesterase 1, which are targets for developing antitumor, antiepileptic, lipid-lowering, and antidiabetic therapies.^{[2][3]}
- Agrochemicals: Certain derivatives are investigated for their potential as fungicides.^{[4][5]}
- Synthetic Intermediates: They are used as building blocks in the synthesis of more complex molecules with pharmacological importance.^{[5][6]}

The synthesis protocol provided below describes a general and effective method for preparing **1-Methylimidazolidine-2,4,5-trione** in a laboratory setting.

Data Presentation

Table 1: Physicochemical Properties of **1-Methylimidazolidine-2,4,5-trione**

Property	Value	Reference
IUPAC Name	1-methylimidazolidine-2,4,5-trione	[1]
Synonyms	Methylparabanic acid, N-Methylparabanic acid	[1]
CAS Number	3659-97-0	[7] [8]
Molecular Formula	C ₄ H ₄ N ₂ O ₃	[1] [7]
Molecular Weight	128.09 g/mol	[1]
Appearance	Off-white solid	[7]
Solubility	Soluble in DMSO	[7]

Experimental Protocol

Objective: To synthesize **1-Methylimidazolidine-2,4,5-trione** from N-methylurea and oxalyl chloride.

Materials:

- N-methylurea
- Oxalyl chloride
- Triethylamine
- Dichloromethane (CH₂Cl₂)
- Distilled water
- Sodium sulfate (Na₂SO₄), anhydrous

- Silica gel for column chromatography
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus

Hazard Warning: This protocol involves hazardous chemicals.[\[1\]](#)


- Oxalyl chloride: Corrosive and toxic. Reacts violently with water.
- Dichloromethane: Volatile and a suspected carcinogen.
- Triethylamine: Flammable and corrosive.
- **1-Methylimidazolidine-2,4,5-trione**: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[\[1\]](#) All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn.

Procedure:

- Reaction Setup:
 - In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methylurea (1 equivalent) in anhydrous dichloromethane.
 - Add triethylamine (2.2 equivalents) to the solution.
 - Cool the reaction mixture in an ice bath.
- Addition of Oxalyl Chloride:
 - While stirring, add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 5 °C during the addition.

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Reaction Monitoring:
 - Stir the reaction mixture at room temperature for 1-2 hours.
 - Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer with distilled water (3 x volume of organic layer) to remove triethylamine hydrochloride and other water-soluble impurities.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure **1-Methylimidazolidine-2,4,5-trione**.
- Characterization:
 - Analyze the purified product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualization

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Methylimidazolidine-2,4,5-trione**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylimidazolidine-2,4,5-trione | C4H4N2O3 | CID 123196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1 [mdpi.com]
- 3. Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 1-Methylimidazolidine-2,4,5-trione | CAS 3659-97-0 | Sun-shinechem [sun-shinechem.com]
- 8. Hit2Lead | 1-methyl-2,4,5-imidazolidinetriione | CAS# 3659-97-0 | MFCD00457047 | BB-4045673 [hit2lead.com]
- To cite this document: BenchChem. [Application Notes: Synthesis and Applications of 1-Methylimidazolidine-2,4,5-trione]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1196877#protocol-for-the-synthesis-of-1-methylimidazolidine-2-4-5-trione-in-the-lab>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com